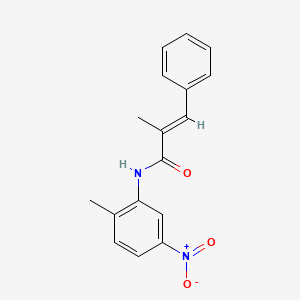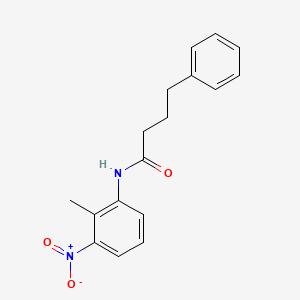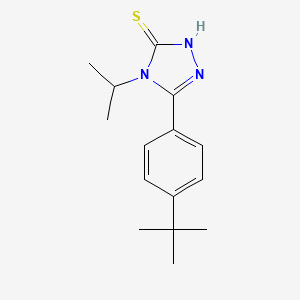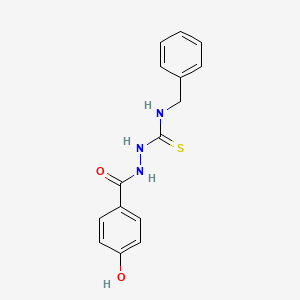
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine, also known as MNAT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNAT belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine may induce apoptosis, or programmed cell death, in cancer cells. N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine may also exert its anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. The antimicrobial activity of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been found to have a number of biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells. N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has also been found to inhibit the production of certain inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. Additionally, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have antimicrobial effects against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. Additionally, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been shown to be relatively stable under a variety of conditions. However, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine also has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. Additionally, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Future Directions
There are several potential future directions for research on N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine. One area of research could focus on the development of more water-soluble derivatives of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine, which may have improved bioavailability and efficacy. Additionally, further studies could be conducted to investigate the in vivo effects of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine, which may provide valuable insights into its potential applications in the field of medicine. Finally, research could be conducted to investigate the potential use of N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine in combination with other drugs or treatments, which may have synergistic effects and improve its overall efficacy.
Synthesis Methods
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2-bromo-N-(2-methylphenyl)acetamide with 2-naphthylamine in the presence of potassium carbonate, followed by the reaction with Lawesson's reagent to yield the thiazole ring. Alternatively, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized using the reaction of 2-methylphenyl isothiocyanate with 2-naphthylamine in the presence of a base, followed by the reaction with ammonium chloride to yield the thiazole ring.
Scientific Research Applications
N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In particular, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-methylphenyl)-5-(2-naphthyl)-1,3-thiazol-2-amine has been shown to possess antimicrobial properties, which may be useful in the treatment of bacterial infections.
properties
IUPAC Name |
N-(2-methylphenyl)-5-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-2-5-9-18(14)22-20-21-13-19(23-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXOGMIVRSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(S2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-5-naphthalen-2-yl-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)


![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
